molecular formula C12H5ClF4O2 B4780100 4-(4-chloro-2,3,5,6-tetrafluorophenoxy)phenol

4-(4-chloro-2,3,5,6-tetrafluorophenoxy)phenol

Cat. No.: B4780100
M. Wt: 292.61 g/mol
InChI Key: GWFGTFXEOPMLQD-UHFFFAOYSA-N
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Description

4-(4-chloro-2,3,5,6-tetrafluorophenoxy)phenol is an organofluorine compound characterized by the presence of both chloro and fluoro substituents on its phenoxy and phenol rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2,3,5,6-tetrafluorophenoxy)phenol typically involves the reaction of 4-chlorophenol with 2,3,5,6-tetrafluorophenol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the chloro group on 4-chlorophenol is replaced by the phenoxy group of 2,3,5,6-tetrafluorophenol. This reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2,3,5,6-tetrafluorophenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Bases like potassium carbonate or sodium hydroxide in solvents such

Properties

IUPAC Name

4-(4-chloro-2,3,5,6-tetrafluorophenoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5ClF4O2/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-5(18)2-4-6/h1-4,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFGTFXEOPMLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C(=C(C(=C2F)F)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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